molecular formula C27H20O6 B11126702 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate

2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 2-methoxybenzoate

Cat. No.: B11126702
M. Wt: 440.4 g/mol
InChI Key: FCNXREDFYNNIRS-QFEZKATASA-N
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Description

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a chromenyl group, a benzofuran moiety, and a methoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl group through cyclization reactions. Subsequent steps involve the introduction of the benzofuran moiety and the methoxybenzoate ester group. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran or chromenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential bioactivity, including antimicrobial and anticancer properties.

    Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate
  • (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate

Uniqueness

The uniqueness of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H20O6

Molecular Weight

440.4 g/mol

IUPAC Name

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C27H20O6/c1-16-18(13-17-7-3-5-9-22(17)31-16)14-25-26(28)20-12-11-19(15-24(20)33-25)32-27(29)21-8-4-6-10-23(21)30-2/h3-16H,1-2H3/b25-14-

InChI Key

FCNXREDFYNNIRS-QFEZKATASA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5OC

Origin of Product

United States

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